molecular formula C19H15N3O2S B11429055 N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429055
M. Wt: 349.4 g/mol
InChI Key: MWLPLQHLKKLBAF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a unique structure that includes a benzodioxole ring, a thiophene ring, and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzodioxole Ring: The benzodioxole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a similar cross-coupling reaction, using a thiophene boronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and anti-inflammatory research.

    Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: can be compared with other similar compounds, such as:

    N-(1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 5-position, which may affect its chemical properties and biological activity.

    N-(1,3-benzodioxol-5-yl)-5-methyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine: Contains a furan ring instead of a thiophene ring, which may influence its reactivity and applications.

The uniqueness of This compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O2S/c1-12-4-2-6-17-21-18(16-5-3-9-25-16)19(22(12)17)20-13-7-8-14-15(10-13)24-11-23-14/h2-10,20H,11H2,1H3

InChI Key

MWLPLQHLKKLBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5

Origin of Product

United States

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